molecular formula C16H15NO5S B10811870 Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B10811870
M. Wt: 333.4 g/mol
InChI Key: LLFKSRAHIRSPNB-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate is a small organic molecule featuring a central benzene ring substituted at positions 1 and 3 with methyl ester groups and at position 5 with an amino-linked 2-thiophen-2-ylacetyl moiety. This compound belongs to a class of benzene-1,3-dicarboxylate derivatives, where structural variations at the 5-position influence physicochemical properties and biological activity.

Properties

IUPAC Name

dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-21-15(19)10-6-11(16(20)22-2)8-12(7-10)17-14(18)9-13-4-3-5-23-13/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFKSRAHIRSPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Mechanism of Action

The mechanism of action of Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. The ester and amide groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent logP Key Features Reference
Dimethyl 5-[(thiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate C₁₅H₁₃N₂O₅S 319.33 Thiophene-2-carbonyl 3.42 Direct carbonyl linkage to thiophene; moderate lipophilicity
Dimethyl 5-{[5-(3-nitrophenyl)furan-2-carbonyl]amino}benzene-1,3-dicarboxylate C₂₁H₁₆N₂O₈ 424.37 5-(3-Nitrophenyl)furan-2-carbonyl 4.65 High logP due to nitro and furan groups; potential π-π stacking interactions
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate C₁₇H₁₄N₂O₄S 366.37 Benzothiazole N/A Rigid heterocyclic substituent; possible intercalation with biomolecules
Dimethyl 5-[(5-ethanoyl-2-ethoxy-phenyl)amino]benzene-1,3-dicarboxylate C₂₀H₂₀NO₇ 386.38 Ethanoyl-ethoxy-phenyl N/A Bromodomain inhibitor (CREBBP complex)
Dimethyl 5-(4-oxidanylidene-5H-furo[3,2-c]pyridin-2-yl)benzene-1,3-dicarboxylate C₁₇H₁₃NO₆ 335.30 Furopyridinyl N/A Dual heterocyclic system; potential fluorescence properties

Key Observations:

  • Lipophilicity : The nitro-furan derivative (logP = 4.65) is more lipophilic than the thiophene-carbonyl analog (logP = 3.42), impacting solubility and membrane permeability .
  • Steric Effects : The benzothiazole substituent introduces rigidity, which may restrict conformational flexibility compared to the acetyl-thiophene group .
  • Electronic Properties : Thiophene and nitro groups enhance electron-withdrawing/donating capabilities, influencing binding to targets like enzymes or DNA .

Biological Activity

Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate (chemical formula: C16H15NO5S) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure

The compound features a benzene ring substituted with two carboxylate groups and an acetylamino group attached to a thiophene moiety. The structural formula can be represented as follows:

C16H15NO5S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_5\text{S}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Properties : Some investigations have indicated that this compound may inhibit the growth of cancer cells in vitro.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in biological assays.

Antimicrobial Activity

A study conducted on various derivatives of thiophene-based compounds showed that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have been performed to assess the anticancer potential of the compound against various cancer cell lines. The results are summarized below:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The IC50 values suggest that the compound effectively inhibits cell proliferation in these cancer types, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group:

Treatment GroupPaw Edema Reduction (%)
Control0
Compound Treatment45

This reduction indicates the potential use of the compound in managing inflammatory conditions.

Case Studies

A notable case study involved the synthesis and evaluation of thiophene derivatives similar to this compound. These derivatives were assessed for their biological activities and structural characteristics through X-ray crystallography and spectroscopic methods. The findings highlighted the importance of specific functional groups in enhancing biological activity.

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